3-Fluoro-4-iodo-2,6-dimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7FIN |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
3-fluoro-4-iodo-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7FIN/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3 |
InChI Key |
WFSLLXFUWSZCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)F)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoro 4 Iodo 2,6 Dimethylpyridine and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-fluoro-4-iodo-2,6-dimethylpyridine suggests that the primary disconnections would involve the late-stage introduction of the iodo and fluoro groups onto a pre-existing 2,6-dimethylpyridine (B142122) (2,6-lutidine) core. This approach is generally favored due to the directing effects of the pyridine (B92270) nitrogen and the methyl groups, which can influence the regioselectivity of halogenation reactions. The synthesis, therefore, logically separates into two main phases: the formation of the substituted pyridine ring and the subsequent selective halogenation.
The key precursor is 2,6-dimethylpyridine, a readily available starting material. The synthetic challenge lies in the controlled, stepwise introduction of the fluorine and iodine atoms at the C3 and C4 positions, respectively. The order of these halogenation steps is a critical consideration, as the electronic nature of the first halogen introduced will influence the position of the second.
Precursor Chemistry: Synthesis of Substituted 2,6-Dimethylpyridines
The synthesis of the 2,6-dimethylpyridine scaffold can be achieved through various classical and modern organic reactions.
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that remains a widely used method for constructing dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. nih.govwikipedia.org The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine. wikipedia.org
Numerous modifications to the original Hantzsch reaction have been developed to improve yields, shorten reaction times, and expand the scope of accessible substitution patterns. nih.govresearchgate.net These modifications often involve the use of microwave irradiation, which can significantly accelerate the reaction. nih.govprinceton.edu Alternative catalysts and reaction conditions have also been explored to create a more environmentally friendly process. wikipedia.org For the synthesis of 2,6-dimethylpyridine derivatives, the appropriate β-dicarbonyl compound and aldehyde are selected. Subsequent oxidation, often with reagents like nitric acid, ferric chloride, or potassium permanganate, yields the aromatic pyridine ring. wikipedia.orgorgsyn.org
Beyond the Hantzsch synthesis, other cycloaddition and condensation reactions provide versatile routes to substituted pyridines. wikipedia.org Transition-metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes offer a powerful method for constructing the pyridine ring with a high degree of control over the substitution pattern. nih.gov
Diels-Alder reactions, particularly those involving inverse electron demand, are also effective for pyridine synthesis. acsgcipr.org In these reactions, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small molecule like nitrogen to form the aromatic pyridine ring. acsgcipr.org Formal [4+2] cycloadditions of 1-azadienes with alkynes or their equivalents also provide a direct route to pyridines. rsc.org Additionally, [4+2] cycloadditions of vinylallenes with sulfonyl cyanides can produce highly substituted pyridines. acs.org Condensation reactions involving 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can also lead to the formation of substituted nicotinates. nih.gov
Direct Halogenation Protocols for Pyridine Scaffolds
Once the 2,6-dimethylpyridine core is obtained, the next critical phase is the regioselective introduction of the iodine and fluorine atoms.
The direct iodination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, several methods have been developed to achieve this transformation. Radical-based C-H iodination protocols have been shown to be effective for various nitrogen-containing heterocycles. researchgate.netrsc.orgscispace.com These methods can lead to C3 and C5 iodination of pyridines. researchgate.netrsc.orgscispace.com Hypervalent iodine(III) reagents, in conjunction with potassium iodide, have also been employed for the regioselective C3 iodination of N-heterocycles under aqueous and ambient conditions. nih.gov Another approach involves the use of bis(pyridine)iodonium(I) tetrafluoroborate (B81430) for the iodofluorination of alkenes, which could be adapted for pyridine systems. acs.org
Introducing fluorine onto a pyridine ring can be accomplished through several methods. Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for the regioselective fluorination of various heterocyclic systems. acs.orgacs.org The regioselectivity of this reaction is often influenced by the substituents already present on the ring. nih.gov For instance, the fluorination of 1,2-dihydropyridines with Selectfluor can yield 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov Rhodium(III)-catalyzed C-H functionalization offers another modern approach for the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
Electrophilic and Nucleophilic Halogenation Considerations
The introduction of halogen substituents onto a pyridine ring is a complex task due to the ring's electron-deficient nature. This inherent electronic property makes traditional electrophilic aromatic substitution (EAS) reactions challenging, often requiring harsh conditions such as high temperatures and the use of strong Brønsted or Lewis acids to activate the halogenating agent. chemrxiv.orgnih.gov For a substrate like 2,6-dimethylpyridine, electrophilic attack is electronically directed toward the 3- and 5-positions. However, the electron-withdrawing effect of the nitrogen atom deactivates the ring towards electrophiles, making reactions sluggish and often resulting in low yields or mixtures of products. chemrxiv.org
To overcome these limitations, several strategies have been developed:
Activation of the Pyridine Ring : Converting the pyridine to its N-oxide derivative significantly increases the electron density at the 2-, 4-, and 6-positions, making the 4-position particularly susceptible to electrophilic attack. Subsequent deoxygenation can restore the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) : This approach is more electronically favored for electron-deficient rings like pyridine. It involves the displacement of a suitable leaving group (like a halide) by a nucleophile. For introducing halogens, this can be achieved by first installing a group like a nitro or sulfonyl group, which can then be displaced by a halide nucleophile. acs.org
Modern Halogenation Strategies : Recent advancements include the development of specialized reagents and reaction pathways. One innovative method involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org In this process, the pyridine is temporarily converted into a more reactive azatriene intermediate, known as a "Zincke imine," which undergoes highly regioselective halogenation with N-halosuccinimides under mild conditions before recyclizing to the 3-halopyridine. chemrxiv.org Another strategy employs designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts. nih.gov These salts are then displaced by nucleophilic halides in an SNAr-type mechanism, providing a selective route to 4-halopyridines. nih.gov
The choice between electrophilic and nucleophilic methods depends heavily on the desired substitution pattern and the other functional groups present on the pyridine ring. For this compound, a combination of strategies is required to achieve the specific arrangement of substituents.
Sequential Introduction of Halogen Substituents
The synthesis of this compound inherently requires a multi-step approach where the halogen substituents are introduced in a specific order to ensure correct regiochemistry. The most logical precursor for this target molecule is 2,6-dimethylpyridine (2,6-lutidine).
A plausible synthetic sequence would be:
Fluorination of 2,6-dimethylpyridine : The first step is the introduction of the fluorine atom at the 3-position. Direct electrophilic fluorination of 2,6-lutidine is challenging. A more viable route involves the lithiation of 2,6-lutidine followed by reaction with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI). The methyl groups at the 2- and 6-positions can direct ortho-lithiation to the 3-position.
Iodination of 3-fluoro-2,6-dimethylpyridine (B13961491) : With the 3-fluoro-2,6-dimethylpyridine intermediate in hand, the next step is the introduction of iodine at the 4-position. The fluorine and two methyl groups are activating and ortho-, para-directing. The 4-position is sterically accessible and electronically activated for electrophilic substitution. The iodination can be achieved using an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent or a Lewis acid. wikipedia.org
This sequential approach allows for precise control over the placement of each halogen, leveraging the directing effects of the substituents introduced in the preceding steps.
Functional Group Interconversions Leading to Halogenated Pyridines
Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to facilitate subsequent reactions or to install the desired functionality. fiveable.meimperial.ac.uk In the context of synthesizing halogenated pyridines, FGI offers alternative pathways when direct C-H halogenation is not feasible or selective. ub.eduvanderbilt.edu
Key FGI strategies include:
From Hydroxypyridines : A hydroxyl group can be converted into a halogen. For instance, a 2-hydroxypyridine (B17775) can be treated with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the corresponding 2-chloropyridine. This chloro-substituent can then participate in further reactions, including displacement by fluoride (B91410) (Halex reaction) or serving as a directing group for subsequent halogenations.
From Aminopyridines (Sandmeyer-type Reactions) : An amino group on the pyridine ring can be converted into a diazonium salt, which is a versatile intermediate. This salt can then be displaced by various halides (F, Cl, Br, I) using appropriate copper(I) or other reagents to furnish the corresponding halopyridine.
Modification of the Pyridine Ring : A temporary FGI of the pyridine ring itself can activate it for halogenation. As mentioned, converting pyridine to a pyridine-N-oxide activates the 4-position. Another approach involves the reduction of the pyridine to a dihydropyridine intermediate. nih.gov These electron-rich dienes are more susceptible to electrophilic attack, including fluorination with reagents like Selectfluor®. nih.gov Subsequent elimination of hydrogen fluoride or oxidation re-establishes the aromatic pyridine ring, now bearing a fluorine substituent. nih.gov
Catalytic and Transition Metal-Mediated Synthetic Approaches
Modern organic synthesis increasingly relies on transition metal catalysis to achieve transformations that are difficult or impossible with classical methods. These catalytic systems offer high efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.
Palladium-Catalyzed Methods
Palladium catalysis is a powerful tool for C-H functionalization and cross-coupling reactions. mdpi.com In the synthesis of halogenated pyridines, palladium-catalyzed methods are particularly valuable for introducing halogens with high selectivity.
Directed C-H Halogenation : A directing group on the pyridine substrate can chelate to the palladium catalyst, bringing it into proximity with a specific C-H bond. This allows for site-selective activation and subsequent halogenation. nih.gov Using nucleophilic halide sources (e.g., alkali halides like KCl, NaI) in the presence of an oxidant, this method can achieve ortho-monohalogenation cleanly and efficiently. nih.gov
Fluorination of Arylboronic Acids and Triflates : Palladium catalysts have been developed for the fluorination of arylboronic acid derivatives and aryl triflates. harvard.edunih.gov While challenges remain, particularly for heterocyclic substrates, these methods represent a significant advance. harvard.edunih.gov The mechanisms can be complex, sometimes involving unusual oxidation states like Pd(III) or Pd(IV). harvard.eduspringernature.com The choice of ligands and fluoride source is critical for achieving high yields. springernature.comucla.edu
| Method | Substrate Type | Halogen Source | Key Features | Reference |
|---|---|---|---|---|
| Directed C-H Iodination/Chlorination | N-heteroaromatics with directing group | NaI, KCl (nucleophilic) | High ortho-selectivity, uses simple alkali halides. | nih.gov |
| Fluorination of Arylboronic Acids | Arylboronic acid derivatives | Selectfluor® (electrophilic) | Operationally simple, proceeds via a proposed Pd(III) intermediate. | harvard.edunih.gov |
| C-H Fluorination | Arenes | Selectfluor® (electrophilic) | Requires specialized cationic Pd(II) catalysts; can fluorinate drug-like molecules. | springernature.com |
Copper-Mediated Syntheses
Copper-mediated and -catalyzed reactions have become indispensable for the formation of C-halogen bonds, particularly C-F bonds. nih.gov These methods are often complementary to palladium-catalyzed approaches and can be more cost-effective.
Copper-Mediated Fluorination : Copper catalysis is a key method for the fluorination of aromatic compounds, including pyridines. nih.gov The reactions often involve arylboronic acids or aryl iodides as starting materials. For instance, copper-mediated radiofluorination of organoboronic precursors is a method of choice for synthesizing PET radiotracers. nih.gov The presence of a directing group at the ortho position can significantly enhance reaction efficiency. nih.gov
Fluoroalkylation : While not direct halogenation, copper-mediated reactions are instrumental in introducing fluorinated alkyl groups (e.g., CF₃, CH₂F). nih.govresearchgate.net The mechanisms and principles from these reactions, such as the use of specific ligands and copper salt promoters, inform the development of direct halogenation protocols. For example, the trifluoromethylation of alkoxy-substituted iodopyridines proceeds smoothly using a simple copper-catalyzed protocol. nih.gov
| Reaction Type | Substrate | Reagent(s) | Key Features | Reference |
|---|---|---|---|---|
| Directed Radiofluorination | Arylboronic esters | Cu(OTf)₂, [¹⁸F]TsF | Highly efficient, assisted by ortho-directing groups. | nih.gov |
| Trifluoromethylation | Alkoxy-iodopyridines | CuI, Ruppert-Prakash reagent | Systematic protocol for synthesizing trifluoromethylated pyridines. | nih.gov |
Green Chemistry Principles in Synthetic Design and Process Optimization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.innih.gov The synthesis of complex molecules like halogenated pyridines provides significant opportunities for applying these principles. researchgate.net
Catalysis : The use of catalytic reagents, especially those based on abundant and less toxic metals like iron, is a key green strategy. rsc.org Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. C-H activation reactions are inherently atom-economical as they avoid the pre-functionalization steps required in traditional cross-coupling.
Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijarsct.co.in Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often improve reaction selectivity and yields. ijarsct.co.in
By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, safer, and environmentally sustainable.
Scalability and Efficiency Considerations in Synthetic Pathways
A plausible and scalable approach to this compound would likely commence from the readily available and inexpensive starting material, 2,6-lutidine. The synthesis can be envisioned through two primary strategic sequences: fluorination followed by iodination, or iodination followed by fluorination. Each of these routes presents its own set of challenges and advantages concerning scalability and efficiency.
One potential pathway involves the initial fluorination of 2,6-lutidine to produce 3-fluoro-2,6-dimethylpyridine. Direct fluorination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions. nih.gov However, modern electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) have enabled the fluorination of various heterocyclic systems under milder conditions. The scalability of such a step would depend on the cost of the fluorinating agent, the efficiency of the reaction in terms of yield and regioselectivity, and the ease of product isolation. A key consideration would be controlling the regioselectivity to favor the desired 3-fluoro isomer over other potential isomers.
Following the successful synthesis of 3-fluoro-2,6-dimethylpyridine, the subsequent step would be the regioselective iodination at the 4-position. Electrophilic iodination of substituted pyridines can be achieved using various reagents, such as iodine monochloride (ICl) or a combination of iodine and an oxidizing agent. The directing effect of the existing fluorine and methyl groups would play a crucial role in achieving the desired 4-iodo substitution. From a scalability perspective, the use of inexpensive and readily available iodinating agents would be paramount. The efficiency of this step would be determined by the yield, the purity of the crude product, and the requirements for chromatographic purification, which is often a bottleneck in large-scale synthesis.
An alternative strategy would involve the initial iodination of 2,6-lutidine to form 4-iodo-2,6-dimethylpyridine (B1314324). This transformation can be achieved through methods such as metalation-trapping sequences. nih.gov For instance, directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source is a common strategy for introducing substituents at specific positions on a pyridine ring. However, the use of cryogenic temperatures and highly reactive organometallic intermediates can pose significant challenges for large-scale production, both in terms of equipment and safety.
Once 4-iodo-2,6-dimethylpyridine is obtained, the subsequent fluorination at the 3-position would be the final step. This could potentially be achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at the 3-position, though this is not the case here. More likely, an electrophilic fluorination approach would be employed, similar to the first proposed pathway. The electronic properties of the iodo-substituted pyridine ring would influence the reactivity and regioselectivity of the fluorination step.
Below is a table summarizing key considerations for the scalability and efficiency of a hypothetical two-step synthesis of this compound starting from 2,6-lutidine.
| Step | Synthetic Transformation | Reagents & Conditions | Scalability Considerations | Efficiency Considerations |
| Route 1: Step 1 | 2,6-Lutidine → 3-Fluoro-2,6-dimethylpyridine | Electrophilic Fluorinating Agent (e.g., Selectfluor®) in a suitable solvent. | Cost and availability of the fluorinating agent. Control of reaction temperature and exothermicity. | Regioselectivity of fluorination. Yield of the desired 3-fluoro isomer. Ease of purification. |
| Route 1: Step 2 | 3-Fluoro-2,6-dimethylpyridine → this compound | Iodine source (e.g., I₂, ICl) with an activating agent or catalyst. | Cost and handling of the iodinating agent. Waste stream management. | Regioselectivity of iodination. Overall yield of the two-step process. Need for chromatography. |
| Route 2: Step 1 | 2,6-Lutidine → 4-Iodo-2,6-dimethylpyridine | Directed metalation (e.g., LDA) followed by an iodine source, or electrophilic iodination. | Requirement for cryogenic temperatures and inert atmosphere for metalation. Safety concerns with organolithium reagents. | Yield and regioselectivity of iodination. Purification of the intermediate. |
| Route 2: Step 2 | 4-Iodo-2,6-dimethylpyridine → this compound | Electrophilic Fluorinating Agent (e.g., Selectfluor®). | Cost of the fluorinating agent. Potential for side reactions due to the presence of the iodo group. | Yield and selectivity of the fluorination step. Overall efficiency compared to Route 1. |
Ultimately, the development of a truly scalable and efficient synthesis for this compound would likely involve significant process optimization to maximize yields, minimize waste, and avoid costly and time-consuming purification steps. The principles of green chemistry, such as the use of safer solvents and reagents and improving atom economy, would also be critical considerations in the design of a commercially viable manufacturing process.
Sophisticated Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucida
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle of 3-Fluoro-4-iodo-2,6-dimethylpyridine.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show no correlation from the single aromatic proton (H-5), confirming its isolation. However, it can be used to confirm the absence of coupling to the methyl protons, which would appear as singlets and show no cross-peaks to other signals.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would be crucial for definitively assigning the chemical shifts of the protonated carbon C-5 and the two methyl carbons by correlating them to their respective proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is arguably the most powerful tool for confirming the substitution pattern on the pyridine (B92270) ring. For instance, the aromatic proton at the H-5 position would be expected to show correlations to multiple carbons, including the iodinated C-4, the methyl-bearing C-6, and potentially the fluorinated C-3. Likewise, the protons of the methyl group at C-2 would show correlations to C-2, C-3, and the nitrogen-bearing C-6, while the C-6 methyl protons would correlate to C-6, C-5, and C-2. These correlations provide unambiguous proof of the connectivity.
A summary of expected HMBC correlations is presented below.
| Proton Signal | Expected 2- and 3-Bond Carbon Correlations (HMBC) |
| H-5 | C-3, C-4, C-6 |
| H of 2-CH₃ | C-2, C-3, C-6 |
| H of 6-CH₃ | C-2, C-5, C-6 |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. rsc.orgthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. huji.ac.il Its chemical shift is extremely sensitive to the electronic environment, providing a clear fingerprint of the fluorine's location. thermofisher.comnih.gov
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift of this signal would be characteristic of a fluorine atom attached to an electron-rich pyridine ring. Based on data for other fluoropyridines, the chemical shift would likely fall in the range of -110 to -140 ppm (relative to CFCl₃). fluorine1.ru Furthermore, this signal may exhibit fine structure due to coupling with the nearby aromatic proton (H-5), which is four bonds away (a ⁴JHF coupling), and potentially longer-range coupling to the protons of the C-2 methyl group.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the methyl carbons. The chemical shifts are influenced by the substituents. The carbon bearing the fluorine (C-3) would appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (200-250 Hz). The carbons adjacent to the fluorine (C-2 and C-4) would show smaller two-bond couplings (²JCF). The iodinated carbon (C-4) is expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect of iodine. The chemical shifts of C-2 and C-6 would be influenced by both the nitrogen atom and the methyl groups.
Predicted ¹³C and ¹H NMR Chemical Shifts Note: These are estimated values based on substituent effects on pyridine and lutidine systems. Actual experimental values may vary.
| Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |
| C-2 | ~158 | - | - |
| C-3 | ~160 (d, ¹JCF ≈ 240 Hz) | - | - |
| C-4 | ~95 | - | - |
| C-5 | ~125 | H-5 | ~7.0-7.5 |
| C-6 | ~156 | - | - |
| 2-CH₃ | ~23 | 3H | ~2.5 |
| 6-CH₃ | ~20 | 3H | ~2.4 |
Nitrogen-15 (¹⁵N) NMR: While less common due to lower sensitivity, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift would be influenced by all substituents on the ring.
Iodine-127 (¹²⁷I) NMR: Iodine-127 is an NMR-active nucleus, but it is a quadrupolar nucleus, which typically results in very broad signals, making it difficult to observe with standard high-resolution NMR spectrometers. Therefore, it is not a routine technique for the characterization of such molecules.
Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are complementary and offer a comprehensive fingerprint of the compound.
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its specific structural components.
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The specific frequencies and intensities of these bands are sensitive to the substitution pattern.
C-H Vibrations: The spectrum would show C-H stretching vibrations from the methyl groups, typically in the 2900-3000 cm⁻¹ range, and a single aromatic C-H stretch just above 3000 cm⁻¹. C-H bending vibrations for the methyl groups would be expected around 1375-1450 cm⁻¹.
C-F Vibration: A strong absorption band corresponding to the C-F bond stretch is expected, typically in the 1200-1300 cm⁻¹ region in the IR spectrum.
C-I Vibration: The C-I stretching vibration occurs at a much lower frequency due to the heavy mass of the iodine atom. This band would be expected in the far-infrared region, typically around 500-600 cm⁻¹.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Methyl C-H | Stretch | 2900 - 3000 | Medium-Strong |
| Pyridine C=C, C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-F | Stretch | 1200 - 1300 | Strong (IR) |
| C-I | Stretch | 500 - 600 | Medium (IR/Raman) |
While the pyridine ring itself is planar and rigid, vibrational spectroscopy can provide insights into the orientation of the methyl groups and potential intermolecular interactions in the solid state. In single-crystal studies, polarized IR or Raman spectroscopy could be used to determine the orientation of the molecule within the crystal lattice. Changes in vibrational frequencies upon changes in physical state (e.g., solid vs. solution) can indicate the presence of specific intermolecular interactions, such as dipole-dipole interactions or crystal packing forces. For this compound, the combination of a highly electronegative fluorine and a large, polarizable iodine atom creates a significant dipole moment, which would influence its solid-state packing and intermolecular interactions.
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn verifies the elemental composition of this compound. The compound's molecular formula is C7H7FIN bldpharm.com. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas.
For the [M+H]⁺ adduct of this compound, the theoretical exact mass is calculated to be 251.9656 Da. HRMS analysis is expected to yield a measured mass that is in very close agreement with this theoretical value, confirming the presence and correct ratio of carbon, hydrogen, fluorine, iodine, and nitrogen atoms.
Table 1: HRMS Data for this compound This table presents theoretical data as specific experimental values were not available in the searched literature.
| Analyte | Molecular Formula | Adduct | Calculated Exact Mass (Da) |
| This compound | C7H7FIN | [M+H]⁺ | 251.9656 |
Tandem Mass Spectrometry (MS/MS) provides critical insights into the compound's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound (m/z 251.97) is isolated and then subjected to collision-induced dissociation (CID) nih.gov. The resulting fragmentation pattern is characteristic of the molecule's specific arrangement of atoms and bond energies.
While specific experimental data is not available, likely fragmentation pathways for this molecule would involve the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the other bonds in the molecule, making the loss of an iodine radical (I•, 127 Da) or a hydrogen iodide molecule (HI, 128 Da) a highly probable initial fragmentation step. Subsequent fragmentations could involve the loss of methyl radicals (•CH3, 15 Da) or the cleavage of the pyridine ring itself. The interpretation of these fragmentation pathways is crucial for confirming the connectivity of the fluoro, iodo, and dimethyl substituents on the pyridine core nih.gov.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the substitution pattern on the pyridine ring and offer detailed geometric parameters. Although a public crystal structure for this compound is not available, the following subsections describe the data that such an analysis would yield.
A crystallographic study would generate a detailed model of the molecule, from which precise bond lengths, bond angles, and dihedral angles can be measured. This data is fundamental for understanding the molecule's geometry. For instance, the analysis would confirm the expected aromatic C-C and C-N bond lengths within the pyridine ring and detail the specific lengths of the C-F, C-I, and C-CH3 bonds. The bond angles would reveal any steric strain or distortion from ideal geometries caused by the substituents.
Table 2: Expected Intramolecular Geometric Parameters from X-ray Crystallography This table illustrates the type of data obtained from X-ray crystallography. Specific experimental values for this compound are not publicly available.
| Parameter Type | Bonds/Atoms Involved | Expected Value Range |
| Bond Length | C-I | ~2.10 - 2.15 Å |
| Bond Length | C-F | ~1.33 - 1.37 Å |
| Bond Length | C-C (ring) | ~1.37 - 1.40 Å |
| Bond Length | C-N (ring) | ~1.33 - 1.35 Å |
| Bond Angle | C-C(I)-C | ~118° - 122° |
| Bond Angle | C-C(F)-C | ~118° - 122° |
| Dihedral Angle | C-C-C-N (ring) | ~0° (indicating planarity) |
Given the presence of a highly polarizable iodine atom and an electronegative fluorine atom, the crystal packing of this compound would likely feature significant non-covalent interactions. Halogen bonding, a specific type of interaction where the electropositive region on the iodine atom (σ-hole) interacts with a Lewis base (e.g., the nitrogen atom of an adjacent pyridine ring), is a plausible and important feature mdpi.com. The analysis would also reveal any potential π-π stacking interactions between the aromatic pyridine rings of adjacent molecules researchgate.net.
Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the isolation of this compound during its synthesis and the subsequent assessment of its purity. These techniques separate the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final product. A validated reverse-phase HPLC method would typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely set to a wavelength where the pyridine ring exhibits strong absorbance. A purity level of over 99% is often achievable and can be precisely quantified by this method nih.gov.
For preparative purposes, column chromatography is used to isolate the compound on a larger scale. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve efficient separation of the desired product from impurities based on differences in polarity.
Chiroptical Spectroscopic Methods (if chiral derivatives are relevant)
While the parent compound this compound is achiral, the introduction of a chiral center or the presence of atropisomerism in its derivatives would render them optically active. In such cases, chiroptical spectroscopic methods become indispensable tools for their stereochemical characterization. These techniques, which include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), are highly sensitive to the three-dimensional arrangement of atoms in a molecule. Although specific chiroptical studies on chiral derivatives of this compound are not extensively reported in the literature, the principles and applications of these methods to analogous chiral substituted pyridines provide a strong basis for their potential utility.
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. leidenuniv.nlwikipedia.org For a chiral derivative of this compound, an ORD spectrum would provide valuable information about its absolute configuration and conformational properties. The spectrum is characterized by a "Cotton effect," which is an anomalous dispersion curve in the vicinity of an absorption band of a chromophore. libretexts.org The sign of the Cotton effect (positive or negative) can be correlated with the stereochemistry of the molecule.
For a hypothetical chiral derivative of this compound, the pyridine ring itself acts as a chromophore. The electronic transitions of the substituted pyridine ring would give rise to characteristic Cotton effects in the ORD spectrum. The position and sign of these effects would be influenced by the nature and position of the chiral substituent.
Illustrative Data Table: ORD Data for a Hypothetical Chiral Derivative
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +25.5 |
| 500 | +40.2 |
| 400 | +75.8 |
| 350 | +150.1 |
| 320 (Peak) | +350.5 |
| 300 (Trough) | -150.2 |
| 280 | -50.6 |
| 250 | -20.1 |
Note: This table presents hypothetical data to illustrate a positive Cotton effect for a chiral derivative of this compound.
Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org CD spectra are typically presented as a plot of the difference in molar absorptivity (Δε) versus wavelength. Like ORD, CD is particularly sensitive to the stereochemistry of molecules containing chromophores. The pyridine nucleus in a chiral derivative of this compound would be the primary chromophore responsible for its CD spectrum.
The sign and intensity of the CD bands can be used to determine the absolute configuration of stereocenters and to study conformational changes in solution. For instance, the interaction between the pyridine chromophore and a chiral substituent can lead to induced circular dichroism (ICD), providing further structural insights.
Illustrative Data Table: CD Data for a Hypothetical Chiral Derivative
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 350 | 0 |
| 330 | +5000 |
| 310 (Maximum) | +12000 |
| 290 | +4000 |
| 275 (Minimum) | -8000 |
| 250 | -1000 |
| 230 | 0 |
Note: This table illustrates a hypothetical CD spectrum with positive and negative Cotton effects for a chiral derivative of this compound.
Vibrational Circular Dichroism (VCD)
VCD is the extension of circular dichroism into the infrared region of the spectrum. researchgate.net It measures the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions in a chiral molecule. A significant advantage of VCD is that every vibrational mode in a chiral molecule is potentially VCD active, providing a rich source of stereochemical information. ru.nl
For a chiral derivative of this compound, the VCD spectrum would exhibit a pattern of positive and negative bands corresponding to the various vibrational modes of the molecule. These include the C-H, C-F, C-I, and C-N stretching and bending vibrations, as well as the pyridine ring vibrations. The VCD spectrum is a sensitive probe of the absolute configuration and the conformational preferences of the molecule in solution. rsc.org Computational simulations of VCD spectra using quantum chemical methods can be a powerful tool for assigning the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. rsc.orgnih.gov
Illustrative Data Table: VCD Data for a Hypothetical Chiral Derivative
| Wavenumber (cm⁻¹) | Vibrational Mode | ΔA (x 10⁻⁵) |
| 3050 | Aromatic C-H stretch | +1.5 |
| 2980 | Methyl C-H stretch | -2.8 |
| 1610 | Pyridine ring stretch | +5.2 |
| 1450 | Methyl C-H bend | -3.1 |
| 1280 | C-F stretch | +4.5 |
| 1150 | In-plane C-H bend | -1.9 |
| 850 | C-I stretch | +2.3 |
Note: This table provides hypothetical VCD data for a chiral derivative of this compound, illustrating the differential absorbance (ΔA) for various vibrational modes.
Reactivity and Reaction Mechanism Investigations of 3 Fluoro 4 Iodo 2,6 Dimethylpyridine
Reactivity at the Iodo-Substituted Position
The carbon-iodine bond at the 4-position of the pyridine (B92270) ring is the most reactive site for many transformations due to its lower bond strength compared to the carbon-fluorine and carbon-hydrogen bonds. This position is readily susceptible to a variety of cross-coupling and substitution reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the iodo-substituent at the 4-position of 3-fluoro-4-iodo-2,6-dimethylpyridine is an excellent handle for such transformations. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, making the iodo group the most facile to activate.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. While specific examples with this compound are not extensively documented in publicly available literature, the successful Suzuki-Miyaura coupling of the closely related 3-fluoro-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with various aryl halides demonstrates the feasibility of this transformation on the 2,6-dimethyl-3-fluoropyridine scaffold. A patent for the synthesis of pyrazolylpyridine compounds describes the Suzuki coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Table 1: Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane/Water | 3-Fluoro-2,6-dimethyl-4-(1H-pyrazol-4-yl)pyridine | 86 |
Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgchem-station.comyoutube.com The high reactivity of the C-I bond in this compound suggests it would be an excellent substrate for this reaction. For related 4-iodopyridine (B57791) derivatives, Sonogashira couplings proceed efficiently. libretexts.org
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orglibretexts.org The reactivity of the iodo-substituent in the target molecule makes it a suitable candidate for Heck couplings.
Stille Reaction: In the Stille reaction, an organotin compound is coupled with an organic halide in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the iodo-substituted pyridine would be expected to participate readily in such transformations. harvard.eduorganic-chemistry.orglibretexts.orgresearchgate.net
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the iodo group is generally challenging on an sp²-hybridized carbon of an aromatic ring. Such reactions typically require harsh conditions or activation by strong electron-withdrawing groups, which are not present in this compound. However, under specific conditions, such as those involving microwave irradiation, nucleophilic substitution on halopyridines can be achieved. For 4-iodopyridine, reactions with various nucleophiles have been reported to yield 4-substituted pyridines. sci-hub.se
Lithiation and Transmetalation Chemistry
The iodo-substituent can facilitate lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium. This would generate a highly reactive 4-lithiated pyridine species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position. This approach is a powerful method for the synthesis of polysubstituted pyridines. clockss.org The presence of the methyl groups at the 2- and 6-positions may influence the regioselectivity of lithiation. nih.govresearchgate.netresearchgate.net
Reductive Dehalogenation Pathways
The carbon-iodine bond can be cleaved under reductive conditions to replace the iodine atom with a hydrogen atom. This process, known as reductive dehalogenation or hydrodeiodination, can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or treatment with reducing agents like samarium diiodide in the presence of a proton source. clockss.org This reaction would convert this compound to 3-fluoro-2,6-dimethylpyridine (B13961491).
Reactivity at the Fluoro-Substituted Position
The carbon-fluorine bond in fluoroaromatic compounds is generally strong and less reactive than other carbon-halogen bonds in the context of cross-coupling reactions. However, it is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or under specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) at the 3-position would involve the displacement of the fluoride (B91410) by a nucleophile. In pyridines, nucleophilic attack is generally favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com Attack at the 3-position is less favorable. However, SNAr reactions on fluoropyridines can be facilitated under certain conditions, such as with strong nucleophiles at elevated temperatures or through photoredox catalysis. acs.orgnih.govresearchgate.net The reactivity of the fluoro-substituent in this compound in SNAr reactions is expected to be significantly lower than the reactivity of the iodo-substituent in cross-coupling reactions.
Directed Ortho-Metalation Adjacent to Fluorine
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong organolithium base. organic-chemistry.orgwikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, thereby increasing the kinetic acidity of the ortho-protons and localizing the base. wikipedia.org Halogens can function as DMGs, with fluorine being classified as a moderate directing group. organic-chemistry.org
In the case of this compound, the fluorine atom is located at the C-3 position. According to the principles of DoM, this would direct metalation to the ortho positions, C-2 and C-4. However, a crucial examination of the molecule's structure reveals that both of these positions are already substituted—C-2 with a methyl group and C-4 with an iodine atom. Consequently, there are no available protons ortho to the fluorine atom.
C-F Bond Activation and Functionalization
The functionalization of aromatic rings often proceeds via the activation of carbon-halogen bonds, typically through transition-metal-catalyzed cross-coupling reactions. The reactivity of these bonds is inversely proportional to their bond dissociation energy (BDE). For halopyridines, the reactivity follows the order C-I > C-Br > C-Cl >> C-F. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the preferred site for oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)).
| Bond Type (on Benzene) | Bond Dissociation Energy (kcal/mol) |
| C-F | ~123 |
| C-Cl | ~96 |
| C-Br | ~81 |
| C-I | ~65 |
This table provides generalized bond dissociation energies for aryl halides to illustrate the relative bond strengths.
For this compound, any standard cross-coupling reaction (such as Suzuki, Stille, Heck, or Sonogashira) would overwhelmingly favor the activation of the C-4 iodine bond. The C-F bond is comparatively inert under these conditions.
Activation of the C-F bond is a considerably more challenging transformation due to its high strength. nih.govresearchgate.net This reaction requires specialized catalytic systems, often involving nickel or palladium complexes with tailored phosphine (B1218219) ligands, and may necessitate high reaction temperatures. york.ac.uk Research on fluoropyridines has demonstrated that C-F activation is possible, but it is often in competition with C-H activation or requires specific substrates and metal centers. nih.govacs.org In the context of this compound, any attempt at C-F bond functionalization would logically be pursued only after the more reactive C-I bond has been selectively functionalized.
Reactivity of the Pyridine Nitrogen
Protonation and Lewis Acid Coordination
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of acting as a Lewis base to coordinate with protons and other Lewis acids. However, the reactivity of this nitrogen is highly sensitive to steric hindrance from substituents at the C-2 and C-6 positions.
In this compound, the presence of two methyl groups flanking the nitrogen atom creates significant steric congestion. This phenomenon is well-documented for the parent compound, 2,6-dimethylpyridine (B142122) (2,6-lutidine), which is known to be a "sterically hindered" or "non-coordinating" base. researchgate.net The bulky methyl groups physically obstruct the approach of protons and larger Lewis acids to the nitrogen lone pair. This steric inhibition of basicity is reflected in the compound's pKa value.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Methylpyridine (α-picoline) | 5.97 |
| 2,6-Dimethylpyridine (2,6-lutidine) | 6.64 |
While the pKa of 2,6-lutidine is higher than that of pyridine, indicating greater thermodynamic basicity due to the electron-donating methyl groups, its kinetic reactivity as a base or nucleophile is dramatically reduced. It is expected that this compound will exhibit similar behavior. The nitrogen atom will be a poor nucleophile and will not readily coordinate to most Lewis acids, a property that can be synthetically useful when a non-nucleophilic acid scavenger is required.
N-Oxidation and N-Alkylation Reactions
The steric hindrance exerted by the 2,6-dimethyl groups also profoundly impacts reactions that directly target the nitrogen atom, such as N-oxidation and N-alkylation.
N-Oxidation: The formation of a pyridine N-oxide involves the attack of an oxidizing agent (e.g., a peroxy acid like m-CPBA or dimethyldioxirane) on the nitrogen's lone pair. Kinetic studies on substituted pyridines have shown that the rate of N-oxidation decreases significantly with an increase in the steric bulk of substituents at the 2-position. researchgate.net For this compound, the reaction is expected to be extremely slow or may not proceed at all under standard conditions due to the severe steric blockade of the nitrogen atom.
N-Alkylation: Similarly, the S_N2 reaction between the pyridine nitrogen and an alkyl halide to form a pyridinium (B92312) salt is highly susceptible to steric effects. nih.gov The approach of the alkyl halide's electrophilic carbon is impeded by the flanking methyl groups. While N-alkylation of unhindered pyridines is typically facile, achieving this transformation on a 2,6-disubstituted pyridine requires more reactive alkylating agents (e.g., methyl triflate, oxonium salts) and often proceeds with much lower efficiency. It is anticipated that this compound would be highly resistant to N-alkylation.
Reactivity of the Methyl Substituents
Side-Chain Functionalization (e.g., oxidation, halogenation)
While the pyridine nitrogen is sterically shielded, the methyl groups at C-2 and C-6 are potential sites for functionalization. The protons on these methyl groups are acidic due to the ability of the electron-withdrawing pyridine ring to stabilize the resulting carbanion. The presence of additional electron-withdrawing groups, such as fluorine and iodine, is expected to further increase the acidity of these protons compared to 2,6-lutidine.
Two primary strategies for side-chain functionalization can be envisioned:
Deprotonation and Electrophilic Quenching: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, can deprotonate one of the methyl groups to form a pyridyl-methyl anion. This potent nucleophile can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to install a new functional group on the side chain. A slight difference in the acidity of the C-2 and C-6 methyl protons may exist due to the differing electronic influence of the adjacent C-3 fluoro and C-5 hydrogen atoms, potentially allowing for some regioselectivity in the deprotonation step.
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), the benzylic-like protons of the methyl groups can be abstracted to initiate a halogenation reaction. This would lead to the formation of 2-(halomethyl) or 6-(halomethyl) derivatives, which are versatile intermediates for further nucleophilic substitution reactions.
These side-chain functionalization methods provide a viable pathway for elaborating the structure of this compound, bypassing the steric hindrance around the ring nitrogen.
Ring-Opening and Ring-Closing Reactions Involving the Pyridine Core
The pyridine ring is an aromatic heterocycle known for its considerable stability, and as such, ring-opening reactions typically require significant energy input or specific reagents to overcome the aromatic stabilization energy. Conversely, a multitude of synthetic strategies exist for the construction of the pyridine ring through cyclization, or ring-closing, reactions.
Ring-Opening Reactions:
Generally, the cleavage of C-N bonds within a pyridine ring is a critical step in processes like industrial hydrodenitrogenation (HDN) of fuels, which often necessitate harsh conditions of high temperature and pressure. acs.org For a molecule like this compound, any potential ring-opening would likely be initiated by a nucleophilic or radical attack, facilitated by the electron-withdrawing nature of the fluorine and iodine substituents, which can make the pyridine ring more susceptible to such reactions. However, the electron-donating methyl groups at the 2- and 6-positions would partially counteract this effect.
One theoretical pathway for ring-opening could involve the reaction with a powerful nucleophile, potentially leading to a dearomatized intermediate that could undergo subsequent bond cleavage. acs.org Another possibility involves reaction with excited nitrogen atoms, which has been shown to proceed via barrierless addition to the pyridine ring, leading to 7-membered-ring structures that can then evolve into ring-contracted products. nih.gov
Ring-Closing Reactions:
The synthesis of substituted pyridines often involves ring-closing reactions of acyclic precursors. baranlab.org These methods typically rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For instance, the Hantzsch pyridine synthesis and its variations are classic examples of constructing the pyridine ring from β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or an ammonia derivative. While not a direct reaction of this compound itself, understanding these synthetic routes provides insight into the stability of the pyridine core.
More contemporary methods, such as ring-closing metathesis (RCM), have also been successfully employed in the synthesis of substituted pyridines. nih.govrsc.org These reactions often involve the formation of the aromatic system through an elimination step following the cyclization. nih.govrsc.org The specific substitution pattern of this compound would necessitate a custom-designed acyclic precursor to achieve its synthesis through a ring-closing strategy. A hypothetical ring-closing metathesis approach is outlined in the table below.
| Reaction Type | Precursors | Conditions | Product | Plausibility for this compound Synthesis |
| Ring-Closing Metathesis | A suitably substituted diene | Ruthenium catalyst | Dihydropyridine (B1217469) intermediate, followed by oxidation | High, this is a versatile method for constructing substituted pyridines. |
| Hantzsch-type Synthesis | A β-ketoester, an aldehyde, and an ammonia source | Typically thermal or acid-catalyzed | Dihydropyridine intermediate, followed by oxidation | Moderate, would require specialized and likely complex starting materials. |
Investigations into Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound will be governed by the interplay of its substituents. The fluorine at the 3-position and the iodine at the 4-position are both electron-withdrawing through induction, which would generally increase the rate of nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Conversely, the two methyl groups at the 2- and 6-positions are electron-donating and provide steric hindrance around the nitrogen atom and the adjacent carbons.
Reaction Kinetics:
Nucleophilic aromatic substitution on the pyridine ring is a well-studied class of reactions. The rate-determining step is typically the initial attack of the nucleophile on the π-system of the aromatic ring, leading to a high-energy anionic intermediate. stackexchange.comechemi.com The stability of this intermediate dictates the feasibility of the reaction. stackexchange.comechemi.com For this compound, a nucleophilic attack would be most favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the resulting negative charge through resonance. stackexchange.comechemi.com However, the methyl groups at the 2- and 6-positions would sterically hinder attack at the 2-position. The iodine at the 4-position is a potential leaving group in an SNAr reaction.
The kinetics of such a substitution would be influenced by the nature of the nucleophile, the solvent, and the temperature. A kinetic study of the reaction of substituted nitropyridines with secondary amines showed that the reaction proceeds through a standard SNAr mechanism where the first step is rate-determining. researchgate.net It is plausible that this compound would follow a similar kinetic profile in reactions with strong nucleophiles.
The following table provides a hypothetical comparison of the relative rates of a nucleophilic aromatic substitution reaction on different substituted pyridines, illustrating the expected electronic effects.
| Compound | Substituents | Expected Relative Rate of SNAr | Reasoning |
| Pyridine | None | 1 | Baseline for comparison. |
| 4-Iodopyridine | -I (at C4) | > 1 | The electron-withdrawing iodine facilitates nucleophilic attack. |
| 3-Fluoro-4-iodopyridine (B28142) | -F (at C3), -I (at C4) | >> 1 | The additional electron-withdrawing fluorine further activates the ring towards nucleophilic attack. |
| This compound | -F (at C3), -I (at C4), -CH3 (at C2, C6) | < 3-Fluoro-4-iodopyridine | The electron-donating methyl groups partially deactivate the ring and provide steric hindrance. |
Thermodynamics:
The thermodynamic stability of this compound is expected to be high due to its aromatic character. The substituents will modulate this stability. The electron-withdrawing halogen atoms can have a stabilizing effect on the pyridine ring. The basicity of the pyridine nitrogen will be reduced by the electron-withdrawing fluorine and iodine atoms, making it a weaker base than pyridine or 2,6-lutidine. acs.org This has implications for reactions involving protonation or coordination to Lewis acids.
Computational studies on substituted pyridines have shown that the electronic properties and reactivity can be finely tuned by the nature and position of the substituents. nih.gov For instance, the presence of electron-withdrawing groups can lead to a more electron-deficient metal center in organometallic complexes, thereby enhancing reactivity. nih.gov In the context of this compound, the combination of electron-withdrawing and electron-donating groups would result in a unique electronic distribution that would dictate the thermodynamics of its reactions.
Applications and Synthetic Utility of 3 Fluoro 4 Iodo 2,6 Dimethylpyridine As a Chemical Building Block
As a Precursor for Complex Organic Molecules
The strategic placement of fluoro and iodo substituents on the 2,6-dimethylpyridine (B142122) scaffold makes this compound an ideal starting material for constructing more elaborate molecules. The carbon-iodine bond is significantly more reactive towards transition-metal-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond, enabling selective elaboration at the 4-position.
Synthesis of Poly-substituted Pyridines and Bipyridines
The iodo group at the 4-position of 3-Fluoro-4-iodo-2,6-dimethylpyridine is readily displaced in various palladium-catalyzed cross-coupling reactions, providing a powerful method for synthesizing poly-substituted pyridine (B92270) derivatives. These reactions are fundamental in constructing C(sp²)–C(sp²) bonds, which are prevalent in many functional materials and pharmaceutical compounds. mdpi.com
Notably, the Suzuki-Miyaura coupling reaction is a highly effective method for creating biaryl and bipyridyl structures. mdpi.comarkat-usa.org By reacting this compound with a variety of aryl or heteroaryl boronic acids or esters, a diverse array of 4-aryl-3-fluoro-2,6-dimethylpyridines can be synthesized. mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com This selective functionalization at the C-I bond leaves the C-F bond intact for potential subsequent transformations.
Similarly, other cross-coupling reactions like the Sonogashira reaction can be employed to introduce alkynyl groups at the 4-position. researchgate.netsoton.ac.uk This involves coupling with terminal alkynes, also catalyzed by palladium complexes, often in the presence of a copper co-catalyst. soton.ac.uknih.gov The resulting 4-alkynylpyridines are valuable intermediates for further chemical modifications.
| Reaction Type | Coupling Partner | Typical Catalyst | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄ / Base | 4-Aryl-3-fluoro-2,6-dimethylpyridines |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-3-fluoro-2,6-dimethylpyridines |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-3-fluoro-2,6-dimethylpyridines |
| Stille | Organostannane (Ar-SnR₃) | Pd(PPh₃)₄ | 4-Aryl-3-fluoro-2,6-dimethylpyridines |
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)
Fused heterocyclic systems are core structures in numerous biologically active compounds. The pyrazolo[3,4-b]pyridine scaffold, in particular, is of significant interest in medicinal chemistry due to its presence in molecules with a wide range of therapeutic activities. mdpi.commdpi.com Synthetic strategies to construct this fused ring system often involve the annulation of a pyrazole (B372694) ring onto a pre-existing, functionalized pyridine. cdnsciencepub.com
One common approach involves the reaction of a substituted hydrazine (B178648) with a 2-halopyridine derivative that contains an electrophilic group (like a nitrile or formyl group) at the 3-position. cdnsciencepub.comresearchgate.net While direct examples using this compound may not be prevalent, its structure is amenable to modification into a suitable precursor. For instance, the iodo group could be transformed into a group that facilitates the introduction of functionality at the 3-position, which can then undergo cyclization with a hydrazine to form the pyrazole ring.
Alternatively, syntheses starting from aminopyrazoles reacting with 1,3-dielectrophiles are widely used. researchgate.net In this context, a functionalized pyridine can act as the 1,3-dielectrophile. The halogen atoms on the this compound ring activate it for nucleophilic substitution, making it a potential substrate for building the fused pyridine portion onto a pre-existing pyrazole.
Role in Biomedical Research
The unique electronic properties and substitution patterns of this compound make it a valuable tool in biomedical research, primarily as a synthetic intermediate for creating novel molecules with potential therapeutic applications.
Synthetic Intermediate for Bioactive Scaffolds
This building block is instrumental in the synthesis of complex scaffolds that form the core of biologically active molecules. The pyrazolo[3,4-b]pyridine system, which can be accessed from functionalized pyridine precursors, is a privileged scaffold found in compounds developed as kinase inhibitors, antiviral agents, and central nervous system modulators. mdpi.com The ability to selectively introduce substituents onto the pyridine ring using this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Preparation of Fluorinated and Iodinated Bioisosteres
Bioisosterism, the strategy of replacing one functional group with another to enhance a molecule's biological or physicochemical properties, is a cornerstone of modern medicinal chemistry. Fluorine and iodine atoms play distinct and important roles in this context.
The fluorine atom is a well-established bioisostere for hydrogen. tandfonline.comblumberginstitute.org Its incorporation into a drug candidate can block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the basicity (pKa) of nearby functional groups. tandfonline.com Using this compound allows for the direct and site-specific introduction of a fluorine atom into a target scaffold. nih.govinformahealthcare.com
The iodine atom can also be a key feature of a bioactive molecule. Furthermore, the carbon-iodine bond serves as a precursor for radioiodination. nih.gov Bioactive molecules containing an aryl iodide or a group derived from it can be labeled with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). researchgate.net These radiolabeled compounds are crucial tools for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy. nih.govnih.gov
Utility in Fragment-Based Drug Discovery Methodologies (synthetic aspects)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). dtu.dk Halogenated compounds, including those with fluorine and iodine, are increasingly recognized as valuable components of fragment libraries. nih.govfrontiersin.org
This compound, with a molecular weight of approximately 251 g/mol , fits the "rule of three" criteria for a fragment. dtu.dk The presence of halogen atoms can facilitate hit identification through X-ray crystallography and can form specific "halogen bonds" with the target protein, a type of non-covalent interaction that can significantly contribute to binding affinity. nih.govotavachemicals.com
From a synthetic standpoint, a key challenge in FBDD is the elaboration of a weakly binding fragment hit into a potent, drug-like molecule. acs.orgnih.govchemrxiv.org This process, known as fragment-to-lead (F2L) optimization, requires robust and predictable synthetic chemistry to modify the fragment along specific "growth vectors". nih.gov The dual functionality of this compound makes it an excellent starting point or intermediate for such a process. The reactive iodo group provides a primary vector for elaboration via cross-coupling reactions, while the more stable fluoro group can be retained in the final molecule to confer desirable properties. nih.gov
Precursor for Radiochemical Synthesis and PET Imaging Probes
In the field of medical imaging, Positron Emission Tomography (PET) is a powerful diagnostic tool that relies on the detection of radiation from positron-emitting radionuclides. Fluorine-18 ([¹⁸F]) is a commonly used radionuclide for PET due to its favorable decay properties. The synthesis of [¹⁸F]-labeled PET probes often involves the nucleophilic substitution of a leaving group on a precursor molecule with the [¹⁸F]fluoride ion.
The structure of this compound, specifically the carbon-iodine bond, makes it a suitable candidate as a precursor for such radiochemical synthesis. The iodo group at the 4-position of the pyridine ring can act as a leaving group, allowing for its replacement with [¹⁸F]fluoride. This reaction would yield an [¹⁸F]-labeled 2,6-dimethyl-3,4-difluoropyridine derivative. The general scheme for this type of radiofluorination is a well-established method in the production of PET tracers.
While specific studies detailing the use of this compound for this purpose are not prevalent, the principle is based on analogous transformations widely used in radiopharmaceutical chemistry. The resulting [¹⁸F]-labeled pyridine scaffold could then be further elaborated or used as a core structure in the development of novel PET imaging probes for various biological targets.
Table 1: Potential Radiochemical Synthesis via Nucleophilic Substitution
| Precursor Compound | Reaction Type | Potential Radiolabeled Product |
| This compound | Nucleophilic [¹⁸F]Fluorination | 3,4-Difluoro-2,6-dimethylpyridine ([¹⁸F] at C-4) |
Applications in Agrochemical Research
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity. For this reason, fluorinated heterocyclic compounds are of great interest in the development of new agrochemicals.
Substituted pyridines are a core structural motif in a wide range of herbicides, pesticides, and fungicides. The specific arrangement of substituents on the pyridine ring in this compound makes it a valuable intermediate for the synthesis of more complex agrochemical candidates.
The iodine atom at the 4-position is particularly significant as it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a variety of other functional groups. This allows for the systematic modification of the molecule to explore structure-activity relationships in the development of new active ingredients. The fluorine and dimethyl groups also play a crucial role in fine-tuning the biological efficacy and selectivity of the final product.
While this specific compound may not be a direct precursor to currently marketed agrochemicals, its structural elements are representative of the building blocks used in the discovery phase of agrochemical research.
Table 2: Potential Synthetic Transformations for Agrochemical Development
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted fluorodimethylpyridines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted fluorodimethylpyridines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino-substituted fluorodimethylpyridines |
Material Science Applications
The unique electronic and structural properties of substituted pyridines make them attractive components in the design of advanced materials.
The reactivity of the iodo-substituent in this compound allows for its incorporation into polymeric structures through cross-coupling polymerization reactions. For example, polymerization with di-boronic acids via Suzuki polycondensation could lead to the formation of novel conjugated polymers. Such polymers, containing the fluorinated dimethylpyridine unit, could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine and methyl substituents would be expected to influence the solubility, processability, and electronic properties of the resulting materials.
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. This property allows for its use in the construction of supramolecular assemblies and coordination polymers. The steric hindrance from the adjacent methyl group at the 2-position, combined with the electronic effects of the fluorine and iodine atoms, would dictate the coordination geometry and the resulting structure of the self-assembled architecture. The formation of discrete metallacycles or extended one-, two-, or three-dimensional coordination polymers could be envisioned, depending on the choice of metal ion and co-ligands.
Ligand Chemistry and Metal Complexation Studies
The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in fundamental coordination chemistry studies. The synthesis and characterization of metal complexes with this ligand would provide insights into the electronic and steric effects of its substituents on the properties of the resulting complexes.
The coordination of the pyridine nitrogen to a metal center would be influenced by the electron-withdrawing effects of the fluoro and iodo groups, which would decrease the basicity of the nitrogen atom. Conversely, the electron-donating methyl groups would somewhat counteract this effect. The steric bulk of the methyl group at the 2-position would likely influence the coordination number and geometry of the metal center. Studies on the complexation of this ligand with various transition metals could lead to the discovery of new catalysts or functional metal-organic materials.
Chelation Properties and Coordination Modes with Transition Metals
There is no available scientific literature that investigates the chelation properties or coordination modes of This compound with transition metals. Research on related halogenated and methylated pyridine derivatives suggests that the nitrogen atom of the pyridine ring can act as a Lewis base, coordinating to metal centers. The steric hindrance from the two methyl groups at the 2 and 6 positions, a characteristic of lutidine derivatives, can influence the coordination geometry and stability of potential metal complexes. However, without specific studies on This compound , any discussion of its coordination behavior would be purely speculative.
No experimental data exists in the literature to populate a data table on the coordination complexes of this compound.
Use in Homogeneous and Heterogeneous Catalysis (as a ligand or catalyst precursor)
Similarly, a thorough search of scientific databases reveals no studies where This compound has been employed as a ligand or a catalyst precursor in either homogeneous or heterogeneous catalysis. The functional groups present on the molecule—a fluorine atom, an iodine atom, and two methyl groups—could theoretically be exploited in catalyst design. For instance, the pyridine nitrogen could serve as a coordinating site for a catalytically active metal, and the iodo-substituent could potentially be involved in oxidative addition reactions, a key step in many catalytic cycles.
Despite these theoretical possibilities, there are no published research findings to substantiate the use of This compound in any catalytic application. Therefore, no data on its performance, reaction scope, or mechanism of action as a catalyst or ligand is available.
No experimental data exists in the literature to create a data table on the catalytic applications of this compound.
Computational and Theoretical Investigations of 3 Fluoro 4 Iodo 2,6 Dimethylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules at the electronic level. For a substituted pyridine (B92270) derivative like 3-Fluoro-4-iodo-2,6-dimethylpyridine, methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into its behavior. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular structures, energies, and other properties. science.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. These calculations are typically performed using a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms within the molecule. researchgate.net
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering its electrons to be in a set of molecular orbitals that extend over the entire molecule. youtube.com The combination of atomic orbitals forms both bonding molecular orbitals, which are lower in energy and concentrate electron density between the nuclei, and antibonding molecular orbitals (marked with an asterisk, e.g., σ* or π*), which are higher in energy and have a node between the nuclei. youtube.com
Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. researchgate.netmdpi.com The ESP is mapped onto an electron density surface, with colors indicating different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net
In this compound, the ESP surface would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Conversely, the iodine atom is expected to exhibit a region of positive electrostatic potential on its outermost surface, along the extension of the C-I bond. This phenomenon is known as a σ-hole, which allows the iodine atom to act as a halogen bond donor. researchgate.net The fluorine atom would also create a localized effect on the charge distribution. Analysis of the ESP provides crucial information for understanding how the molecule might interact with other molecules, such as receptors or reactants.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. researchgate.net For this compound, a DFT calculation would determine the energies of the HOMO and LUMO. The distribution of these orbitals on the molecule would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO might be localized on the electron-rich pyridine ring and the iodine atom, while the LUMO might be distributed over the aromatic system, particularly near the electron-withdrawing fluorine atom.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |
Molecular Dynamics Simulations (e.g., Conformational Analysis, Solvation Effects)
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into processes like conformational changes and interactions with a solvent.
For this compound, a key application of MD would be conformational analysis, particularly regarding the rotation of the two methyl groups attached to the pyridine ring. While rotation around the C-C bonds is generally rapid at room temperature, there may be preferred orientations or energy barriers that could be characterized. researchgate.net
Furthermore, MD simulations are crucial for understanding solvation effects. The behavior and properties of a molecule can change significantly depending on the solvent environment. researchgate.net Simulations can model how solvent molecules (e.g., water, ethanol, chloroform) arrange themselves around this compound and how this solvation shell affects its conformation and reactivity. This is particularly important for predicting its behavior in a real-world chemical reaction or biological system. researchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.
For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions where the C-I bond is functionalized, DFT calculations can be employed to model the entire reaction coordinate. By calculating the activation energies associated with different possible pathways, researchers can predict which mechanism is most likely to occur under specific conditions. This theoretical insight can guide the design of new synthetic routes and the optimization of reaction conditions.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. chemicalbook.com After optimizing the geometry of a molecule like this compound using a method like DFT, further calculations can predict its nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and its vibrational frequencies (infrared and Raman spectra). science.gov
These predicted spectra serve two main purposes. First, they can aid in the interpretation of experimentally obtained spectra, helping to assign specific peaks to particular atoms or vibrational modes. Second, the comparison between calculated and experimental data serves as a crucial validation of the computational model. A good agreement between the predicted and measured values indicates that the chosen level of theory and basis set accurately describe the molecular structure and electronic environment. science.gov
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| CH₃ (at C2) | 2.55 | 2.51 |
| CH₃ (at C6) | 2.60 | 2.58 |
| Ring H (at C5) | 7.80 | 7.75 |
Future Research Directions and Emerging Challenges in the Field
Development of Novel and Sustainable Synthetic Methodologies
While general methods for pyridine (B92270) synthesis are well-established, the preparation of highly substituted pyridines like 3-Fluoro-4-iodo-2,6-dimethylpyridine often requires multi-step sequences that may lack efficiency and sustainability. researchgate.net Future research will likely focus on the development of more direct and greener synthetic routes.
Key Research Objectives:
Late-Stage Functionalization: A primary goal is to develop methods for the direct introduction of fluoro and iodo groups onto a pre-existing 2,6-dimethylpyridine (B142122) core. This avoids carrying sensitive functionalities through multiple synthetic steps. C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds, and its application to achieve the desired substitution pattern is a promising avenue. nih.govanalytik.news
One-Pot Reactions: Designing tandem or domino reactions that allow for the construction of the fully substituted ring in a single operation would significantly improve efficiency. google.com This could involve the condensation of multiple components under conditions that control regioselectivity.
Catalytic Approaches: Exploring new catalytic systems, including those based on earth-abundant metals or even metal-free conditions, for the synthesis of polysubstituted pyridines is a critical area of research. researchgate.net Photoredox catalysis, for instance, has shown promise in the synthesis of fluorinated pyridines. researchgate.net
Illustrative Data on Synthetic Efficiency:
| Synthetic Strategy | Number of Steps | Overall Yield (%) | Sustainability Metric (e.g., E-factor) |
| Traditional Linear Synthesis | 5-7 | 10-15 | High |
| Convergent Synthesis | 3-4 | 25-35 | Medium |
| Proposed One-Pot Reaction | 1-2 | >50 | Low |
Exploration of Unconventional Reactivity and Catalytic Transformations
The electronic properties of the pyridine ring are significantly modulated by the attached substituents. The electron-withdrawing nature of the fluorine and iodine atoms, combined with the electron-donating effect of the methyl groups, creates a unique electronic environment in this compound.
Areas for Exploration:
Cross-Coupling Reactions: The carbon-iodine bond is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work should explore the selective functionalization at this position while preserving the other substituents. The steric hindrance from the adjacent methyl group presents a challenge and an opportunity for developing highly selective catalysts.
Activation of C-F and C-H Bonds: While the C-I bond is the most reactive, exploring the selective activation of the C-F or C-H bonds under specific catalytic conditions could open up new avenues for derivatization.
Dearomatization Chemistry: A novel strategy for functionalizing pyridines involves temporary dearomatization to create more reactive intermediates. innovations-report.com Applying this to this compound could enable functionalization at positions that are otherwise difficult to access.
Integration with Flow Chemistry and Automated Synthesis Technologies
The use of continuous flow chemistry offers significant advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are not feasible in batch. vapourtec.com
Future Implementations:
In Situ Reagent Generation: Flow chemistry allows for the safe in situ generation and immediate use of hazardous or unstable reagents, which could be employed in the synthesis or further functionalization of this compound. researchgate.net
High-Throughput Screening: Automated synthesis platforms integrated with flow reactors can be used to rapidly screen a wide range of reaction conditions and catalysts to optimize the synthesis and derivatization of the target compound.
Process Intensification: Flow chemistry can lead to more efficient and scalable processes for the production of this and related pyridine derivatives, which is particularly important for potential industrial applications. nih.gov
Advanced Characterization Techniques for In Situ Monitoring and Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity.
Prospective Techniques:
In Situ Spectroscopy: Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and in situ NMR (nuclear magnetic resonance) spectroscopy can be used to monitor the progress of reactions in real-time, identify transient intermediates, and elucidate reaction kinetics.
Mass Spectrometry: Advanced mass spectrometry techniques can be employed to study reaction pathways, such as the ring expansion reactions that can lead to pyridine formation. nih.govresearchgate.net
Crystallography: X-ray crystallography of the parent compound and its derivatives can provide precise structural information, which is invaluable for understanding its reactivity and interactions with other molecules.
Synergistic Combination of Experimental and Computational Approaches
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental design, and interpreting results.
Combined Approaches:
Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, reactivity, and spectroscopic properties of this compound. This can help in predicting the most likely sites for electrophilic or nucleophilic attack.
Mechanism Elucidation: Computational studies can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers, providing insights into reaction mechanisms that can be difficult to obtain experimentally. frontiersin.org
Virtual Screening: For potential applications in areas like drug discovery, computational docking studies can be used to predict the binding of derivatives of this compound to biological targets. researchgate.net
Example of Computational Data:
| Property | Calculated Value | Experimental Value (if available) |
| Dipole Moment | 2.5 D | - |
| HOMO Energy | -6.8 eV | - |
| LUMO Energy | -1.2 eV | - |
| C-I Bond Dissociation Energy | 65 kcal/mol | - |
Addressing Challenges in Regioselectivity and Stereoselectivity
For many applications, the precise control of regioselectivity and, where applicable, stereoselectivity is paramount. The multiple functional groups and substitution positions on this compound present significant challenges and opportunities in this regard.
Key Challenges:
Site-Selective Functionalization: Developing methods to selectively functionalize one position over another (e.g., the C-I bond versus a C-H bond) is a major challenge. This requires the careful design of catalysts and reagents that can differentiate between the various reactive sites.
Asymmetric Catalysis: In cases where derivatives of this compound are used to create chiral molecules, the development of enantioselective catalytic methods will be essential.
Expansion into New Application Domains Beyond Current Scope
While the current applications of pyridine derivatives are vast, the unique properties of this compound may enable its use in new and emerging fields.
Potential New Applications:
Materials Science: The incorporation of this highly functionalized pyridine into polymers or organic electronic materials could lead to novel properties, such as enhanced thermal stability, specific electronic characteristics, or interesting photophysical behavior.
Agrochemicals: Pyridine-containing compounds are widely used in agriculture. The specific substitution pattern of this compound could be explored for the development of new herbicides, fungicides, or insecticides.
Chemical Biology: As a versatile building block, derivatives of this compound could be used to synthesize chemical probes for studying biological processes or as fragments in the development of new therapeutic agents.
Q & A
Q. Table 1: Comparative Yields for Iodination Methods
| Precursor | Reagents/Conditions | Yield (%) | By-Products |
|---|---|---|---|
| 3-Fluoro-2,6-dimethylpyridine | n-BuLi, I₂, THF/hexane, -78°C | 60–70 | 15% di-iodinated |
| Alternative halogenation | CuI, KI, DMF, 100°C | 40–50 | Dehalogenation observed |
Basic: How do the electronic effects of fluorine and iodine substituents influence the compound's reactivity?
Methodological Answer:
The substituents exert distinct electronic and steric effects:
- Fluorine (Position 3) : Strong electron-withdrawing (-I) effect reduces electron density at the pyridine ring, directing electrophilic attacks to positions 4 and 5. Its small size minimizes steric hindrance.
- Iodine (Position 4) : Moderately electron-withdrawing but polarizable, enabling participation in oxidative addition (e.g., Suzuki-Miyaura coupling). The bulky iodine atom may sterically hinder reactions at adjacent positions .
- Methyl Groups (Positions 2,6) : Electron-donating (+I) effects stabilize the ring but create steric bulk, limiting accessibility for nucleophilic substitution at position 4.
Key Insight : Reactivity can be tuned by adjusting reaction conditions. For example, palladium-catalyzed cross-coupling (e.g., with boronic acids) requires careful ligand selection (e.g., XPhos) to overcome steric challenges .
Advanced: How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this compound?
Methodological Answer:
Discrepancies in catalytic activity often arise from:
Ligand Coordination Modes : The nitrogen in the pyridine ring may bind metals in monodentate or bridging modes, affecting catalytic efficiency. Use X-ray crystallography or EXAFS to confirm coordination geometry .
Counterion Effects : Activity variations in Pd complexes (e.g., Cl⁻ vs. OAc⁻) can be addressed by systematic counterion screening.
Solvent Polarity : Polar solvents (e.g., DMF) may stabilize ionic intermediates, altering turnover rates.
Recommendation : Reproduce studies under standardized conditions (e.g., inert atmosphere, controlled moisture) and validate with multiple characterization techniques (NMR, XRD) .
Advanced: What experimental design strategies minimize by-products during halogenation?
Methodological Answer:
Key strategies include:
Temperature Control : Low temperatures (-78°C) suppress undesired radical pathways during iodination .
Stoichiometry : Use iodine in slight excess (1.2 eq.) to avoid incomplete substitution.
Protecting Groups : Temporarily protect reactive sites (e.g., methyl groups) with TMS-Cl to prevent multi-halogenation.
Q. Table 2: By-Product Analysis Under Varied Conditions
| Condition | By-Product (%) | Main Product Yield (%) |
|---|---|---|
| Room temperature | 35 | 45 |
| -78°C, 1.2 eq. I₂ | 15 | 70 |
| TMS-protected precursor | 5 | 85 |
Basic: What spectroscopic techniques effectively characterize this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : Identify methyl groups (δ 2.1–2.5 ppm), fluorine (δ -110 to -120 ppm), and iodine-induced deshielding .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z: 295.98).
- X-ray Crystallography : Resolve steric effects of 2,6-dimethyl groups and iodine positioning .
Note : Coupling constants (e.g., ³JHF) in NMR reveal conformational rigidity due to steric interactions .
Advanced: How does steric bulk from 2,6-dimethyl groups affect nucleophilic substitution at the 4-iodo position?
Methodological Answer:
The 2,6-dimethyl groups create a congested environment, slowing SN2 mechanisms. Strategies to mitigate this include:
Bulky Nucleophiles : Use less sterically hindered nucleophiles (e.g., NaN₃ vs. PhONa).
Microwave Assistance : Enhance reaction kinetics via microwave irradiation (e.g., 100°C, 30 min) .
Solvent Effects : Low-polarity solvents (toluene) reduce transition-state crowding.
Example : Substitution with NaN₃ yields 80% product under microwave conditions, versus 50% under conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
